1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol
Description
Properties
CAS No. |
7596-30-7 |
|---|---|
Molecular Formula |
C13H18N2O6 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C13H18N2O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13/h1-4,8-12,16-21H,5H2,(H,14,15) |
InChI Key |
CYKWATZSCQBYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole moiety is typically synthesized via cyclocondensation of ortho-phenylenediamine derivatives with carbonyl sources. For example, result 5 demonstrates the use of oxalic acid and ammonium chloride under microwave irradiation to form 2-substituted benzimidazoles. Adapting this approach, 4-methyl-ortho-phenylenediamine reacts with oxalic acid at 400 W for 4–8 minutes to yield a benzimidazole precursor, which is subsequently functionalized.
Hexane Polyol Chain Attachment
Introducing the hexane polyol chain requires careful protection of hydroxyl groups to prevent side reactions. Result 2 describes a patent-pending method where mesylate intermediates facilitate alkylation. For instance, ethyl 3-(2-((4-carbamimidoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate reacts with n-hexylchloro formate in the presence of potassium carbonate (25–35°C, chloroform solvent). This stepwise approach ensures regioselective attachment of the hexane backbone.
Table 1: Reagents and Conditions for Key Alkylation Steps
Modern Synthesis Techniques
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates reaction kinetics. Result 5 highlights a protocol where 4-methyl-ortho-phenylenediamine and oxalic acid undergo cyclization in 4–8 minutes at 400 W, achieving a 79% yield. This method reduces side products compared to conventional heating.
Solvent-Free Approaches
Emerging methodologies eliminate solvents to enhance sustainability. For example, result 2 employs polar aprotic solvents like DMF selectively, while result 3 utilizes acetic acid for workup phases. These strategies minimize waste and improve atom economy.
Purification and Characterization
Chromatographic Techniques
The patent in result 2 emphasizes HPLC purification, enhancing purity from 95.6% to >99% via solvent gradients (acetonitrile/water). Recrystallization from ethanol further refines the product.
Spectroscopic Analysis
-
IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and benzimidazole (1600 cm⁻¹) stretches.
-
¹H-NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and polyol methylenes (δ 3.4–4.0 ppm).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids under appropriate conditions.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield hexane-1,2,3,4,5,6-hexanoic acid .
Scientific Research Applications
1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to bind to specific sites on enzymes, inhibiting their activity and affecting cellular pathways . This can lead to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Structural Differences
Hydroxyl vs. Ketone Groups : The hexane-1,2,3,4,5,6-hexaol derivative’s hydroxyl groups contrast with ketone-containing analogs (e.g., 4d), likely increasing solubility but reducing membrane permeability .
Backbone Length: The hexane chain (six carbons) provides greater conformational flexibility compared to shorter-chain derivatives (e.g., ethanone or ethanol substituents) .
Hybridization : Chalcone hybrids incorporate α,β-unsaturated ketones, enabling π-π interactions absent in the hydroxylated hexane derivative .
Biological Activity
1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol is a complex organic compound characterized by a hexane backbone with six hydroxyl groups and a benzimidazole moiety. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. This article reviews its biological properties, including antimicrobial and neuropharmacological activities, alongside relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C13H18N2O6. The presence of multiple hydroxyl groups enhances its solubility and potential interactions with biological targets. The benzimidazole ring contributes to its reactivity and biological activity through various mechanisms.
| Property | Details |
|---|---|
| Molecular Formula | C13H18N2O6 |
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | 1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol |
| CAS Number | 20188-65-2 |
Antimicrobial Activity
Research indicates that compounds containing benzimidazole structures often exhibit significant antimicrobial properties. For instance:
- Mechanism : The hydroxyl groups can form hydrogen bonds with microbial targets, enhancing the compound's affinity for proteins and receptors.
- Case Studies : Similar benzimidazole derivatives have shown activity against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. These compounds demonstrated low minimum inhibitory concentrations (MIC), indicating potent antimicrobial effects.
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-(1H-indol-3-yl)-1H-benzimidazole | < 1 | Staphylococcus aureus |
| 3-(1H-benzimidazol-2-yl)-hexanol | 3.9 | Candida albicans |
Neuropharmacological Activity
The compound has been shown to interact with gamma-aminobutyric acid type A (GABA) receptors:
- Mechanism : The benzimidazole moiety may enhance inhibitory neurotransmission in the brain.
- Research Findings : Studies suggest that derivatives of this compound could be developed for therapeutic interventions in neurological disorders due to their ability to modulate neurotransmitter systems.
Synthesis and Reactivity
The synthesis of this compound typically involves:
- Formation of the Benzimidazole Ring : This can be achieved by condensing o-phenylenediamine with carboxylic acids under acidic conditions.
- Attachment of the Hexane Chain : The hexane derivative can be introduced via nucleophilic substitution reactions.
Chemical Reactions
The compound is reactive due to its functional groups:
- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Substitution : Hydroxyl groups may participate in reactions to form ethers or esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
